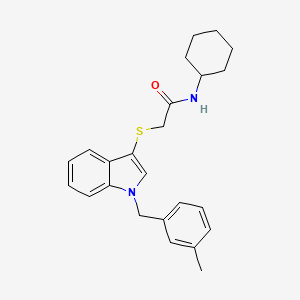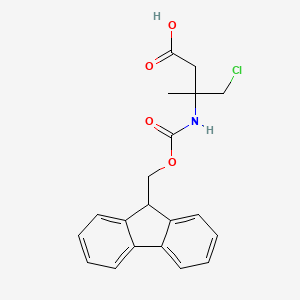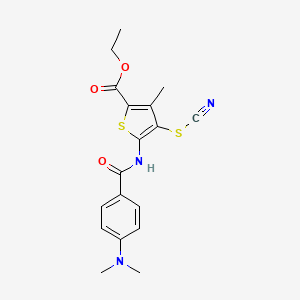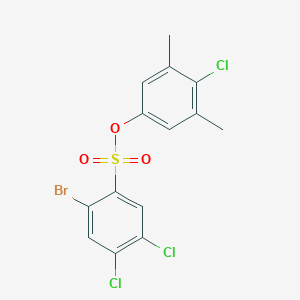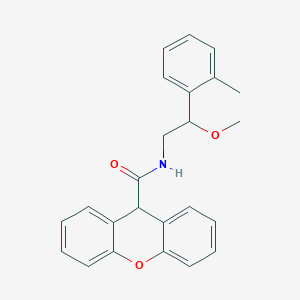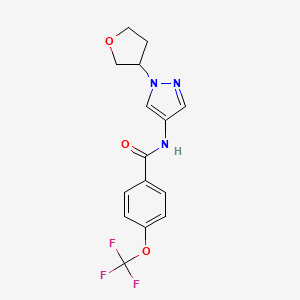
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Catalyst-Free Synthesis : A study by Liu et al. (2014) discusses the catalyst-free synthesis of benzamide derivatives, similar in structure to the compound , through 1,3-dipolar cycloaddition. This process highlights the potential for efficient synthesis of complex benzamide compounds under mild conditions without a catalyst (Liu et al., 2014).
Synthesis and Oxidation : Levai et al. (2002) describe the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, which are structurally related to the compound of interest. This study provides insights into the chemical transformations and potential applications of such compounds in organic synthesis (Levai et al., 2002).
Solvent-Free Synthesis : Adib et al. (2014) explore a one-pot, three-component synthesis of pyrazole derivatives under solvent-free conditions. The process involves heating a mixture of related compounds, which could be analogous to methods for synthesizing similar benzamide derivatives (Adib et al., 2014).
Potential Applications in Material Science
High Thermal and Chemical Stability : Colombo et al. (2011) report on pyrazolate-bridged metal–organic frameworks with exposed metal sites, demonstrating high thermal and chemical stability. The study of such compounds can lead to applications in catalysis and material science (Colombo et al., 2011).
Energetic Multi-Component Molecular Solids : Wang et al. (2014) discuss the formation of novel crystals with N-containing heterocycles, which include strong hydrogen bonds and weak intermolecular interactions. This research could provide a foundation for the development of new materials using similar benzamide derivatives (Wang et al., 2014).
Biological Applications
Antiviral Activity : Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles with remarkable antiavian influenza virus activity. This suggests potential antiviral applications for similar benzamide compounds (Hebishy et al., 2020).
Tumor Cell Growth Inhibition : Cui et al. (2019) synthesized 1H-benzofuro[3,2-c]pyrazole derivatives, demonstrating tumor cell growth inhibitory activity. This indicates the potential for similar benzamide derivatives in cancer research (Cui et al., 2019).
Biological Evaluation : Saeed et al. (2015) report on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential applications in medicinal chemistry and as nucleotide protein targets (Saeed et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-13-3-1-10(2-4-13)14(22)20-11-7-19-21(8-11)12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQSRMQIOLOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
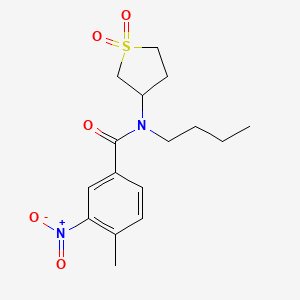
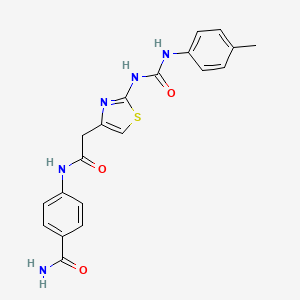
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)



![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
